1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromopyridine moiety attached to a cyclobutane ring, which is further connected to a carbonitrile group.
Preparation Methods
The synthesis of 1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile typically involves several steps, including the formation of the cyclobutane ring and the introduction of the bromopyridine and carbonitrile groups. Specific synthetic routes and reaction conditions may vary, but common methods include:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or other ring-forming reactions.
Bromopyridine Introduction: The bromopyridine moiety can be introduced through halogenation reactions, where a pyridine derivative is treated with a brominating agent.
Carbonitrile Group Addition: The carbonitrile group can be added through nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyano group.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions to form larger ring systems.
Common reagents used in these reactions include halogenating agents, nucleophiles, electrophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with biological receptors or enzymes, while the cyclobutane and carbonitrile groups may influence the compound’s overall activity and stability. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(3-Bromopyridin-2-yl)cyclopropane-1-carbonitrile: This compound has a cyclopropane ring instead of a cyclobutane ring, which may result in different chemical and biological properties.
1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile: This compound has the bromine atom at a different position on the pyridine ring, which may affect its reactivity and activity.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrN2 |
---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
1-(3-bromopyridin-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c11-8-3-1-6-13-9(8)10(7-12)4-2-5-10/h1,3,6H,2,4-5H2 |
InChI Key |
HVPFJVIERXFPBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.